molecular formula C5H5BF5N B011452 1-Fluoropyridinium tetrafluoroborate CAS No. 107264-09-5

1-Fluoropyridinium tetrafluoroborate

Cat. No. B011452
M. Wt: 184.91 g/mol
InChI Key: PIGQKECRKGMXRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N,N‘-difluorobipyridinium salts, including bis(tetrafluoroborates), provides insight into the methods used for generating fluoropyridinium compounds. These compounds are typically synthesized through direct fluorination of a mixture of a bipyridyl and a Lewis or Bronsted acid, or the alkali metal salt of an acid, yielding high yields of fluorinated products (Umemoto et al., 1998).

Molecular Structure Analysis

The molecular structure of N-fluoropyridinium salts has been elucidated through various studies, revealing that these compounds typically feature stable, nonhygroscopic crystalline forms. The stability and structure of these salts depend significantly on the substituents present on the pyridine ring and the nature of the counterion (Umemoto et al., 1991).

Chemical Reactions and Properties

N-Fluoropyridinium salts, including tetrafluoroborate derivatives, are known for their electrophilic fluorinating capability. They have been utilized in various fluorination reactions, demonstrating their effectiveness in introducing fluorine atoms into organic molecules under mild conditions (Singh & Shreeve, 2004).

Physical Properties Analysis

The physical properties of 1-Fluoropyridinium tetrafluoroborate and related compounds have been investigated through density functional theory (DFT) calculations and molecular dynamic (MD) simulations. These studies provide insights into the structure, stability, and interactions of these compounds, highlighting the importance of electrostatic attractions and hydrogen bonding in determining their physical properties (Sun et al., 2010).

Scientific Research Applications

  • Quantitative Fluorination of Aromatic Substrates : 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate is useful for the fluorination of various aromatic substrates like benzene and chlorobenzene, indicating its significance in electrophilic aromatic substitution reactions (Banks et al., 2003).

  • Fluorination of Sulfides : N-fluoropyridinium triflates can effectively fluorinate sulfides under mild conditions, leading to α-fluoro sulfides, which are useful intermediates in organic synthesis (Umemoto & Tomizawa, 1986).

  • Efficient Fluorinating Reagents for Carbanions and Others : N-fluoropyridinium salts are efficient for fluorinating carbanions, Grignard reagents, electron-rich aromatics, and sulfides. This versatility underscores their importance in various organic transformations (Kiselyov & Gakh, 1991).

  • Hetarylation of C-nucleophiles : Reactions with carbanions can lead to 2- or 4-pyridyl derivatives, highlighting its potential in creating complex organic structures (Gakh, Kiselyov, & Semenov, 1990).

  • Thermophysical Study : 1-butyl-2-methylpyridinium tetrafluoroborate has been studied for its thermophysical properties, indicating potential as new solvents in various applications (Bandrés et al., 2009).

  • Advancement in Fluorine Chemistry : Research has developed a range of fluorination reagents, including 1-fluoropyridinium tetrafluoroborate derivatives, which are advancing the field of fluorine chemistry with applications in electronic materials (Umemoto, 2014).

  • Battery Material Applications : N-fluoropyridinium salts, including tetrafluoroborate derivatives, demonstrate high performance in lithium batteries due to their electron transfer capability and ion conductive ability (Adachi et al., 2016).

Safety And Hazards

  • Personal Protective Equipment (PPE) : Eyeshields, faceshields, gloves, type P3 (EN 143) respirator cartridges .

properties

IUPAC Name

1-fluoropyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN.BF4/c6-7-4-2-1-3-5-7;2-1(3,4)5/h1-5H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGQKECRKGMXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=[N+](C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369835
Record name 1-Fluoropyridinium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoropyridinium tetrafluoroborate

CAS RN

107264-09-5
Record name Pyridinium, 1-fluoro-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107264-09-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoropyridinium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoropyridinium Tetrafluoroborate [Fluorinating Reagent]
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Synthesis routes and methods

Procedure details

To a 30 ml anhydrous acetonitrile solution containing 0.71 g (8.98 mmole) of pyridine a mixed gas of fluorine and nitrogen (1:9) was introduced at a rate of 20 ml/min. at -40° C. under vigorous stirring, the amount of fluorine gas introduced being 26 mmoles. Subsequently, at the same temperature, 1 ml (8.13 mmole) of an ethereal complex of boron trifluoride as the Lewis acid was added and the resulting solution was stirred for 5 hours. The post treatment was effected as in example 13 to give 0.91 g (yield: 69%) of N-fluoropyridinium tetrafluoroborate, the physical properties of which are reproduced in Table 6.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
EW Oliver, DH Evans - Journal of Electroanalytical Chemistry, 1999 - Elsevier
… The products from the controlled potential electrolysis of 1-fluoropyridinium tetrafluoroborate … observed from the controlled potential coulometry of 1-fluoropyridinium tetrafluoroborate. …
Number of citations: 30 www.sciencedirect.com
MS Said, A Mishra, S Pandole… - Asian Journal of …, 2019 - Wiley Online Library
… For the optimization of the reaction, styrene 1 a was chosen as a model substrate and 1-fluoropyridinium tetrafluoroborate was chosen as a fluorinating reagent. The reaction was …
Number of citations: 6 onlinelibrary.wiley.com
PY Toullec, I Devillers, R Frantz… - Helvetica chimica …, 2004 - Wiley Online Library
… -1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate); 9; also called F-TEDA; TEDA triethylenediamine) reacts more than 100 times faster than 1-fluoropyridinium tetrafluoroborate. …
Number of citations: 35 onlinelibrary.wiley.com
J Iskra, S Stavber, M Zupan - Collection of Czechoslovak …, 2008 - cccc.uochb.cas.cz
Fluorination of fluorene (1) with caesium fluoroxysulfate (CFS), 2,6-dichloro-1-fluoropyridinium tetrafluoroborate (FP-B800) and 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]- octane bis(…
Number of citations: 10 cccc.uochb.cas.cz
K Peng, P Tang, Q Yao, Q Dou, X Yan - Nano Research, 2023 - Springer
… An equal mole of 1-fluoropyridinium tetrafluoroborate (or 1fluoro-2,4,6-trimethylpyridinium tetrafluoroborate) and LiTFSI was dissolved in 7 mL acetonitrile and stirred at room …
Number of citations: 3 link.springer.com
L Hu, C Che, Z Tan, G Zhu - Chemical Communications, 2015 - pubs.rsc.org
… In contrast, no reaction occurred when Selectfluor was replaced by either N-fluorobenzenesulphonimide (NSFI) or 1-fluoropyridinium tetrafluoroborate (entries 7 and 8). Furthermore, a …
Number of citations: 21 pubs.rsc.org
L Liu, NC Gerstner, LJ Oxtoby, IA Guzei… - Organic …, 2017 - ACS Publications
… fluoride reagents, including Selectfluor, NFSI, 1-fluoropyridinium tetrafluoroborate, and 2,6-dichloro-1-fluoropyridinium tetrafluoroborate, showed variable dr or unproductive reaction in …
Number of citations: 10 pubs.acs.org
RR Rajawinslin, MJ Raihan, D Janreddy, V Kavala… - academia.edu
… and also to decrease the reaction time, we tested the reaction with various other fluorinating reagents, such as Selectfluor (B), Selectfluor II (C), and 1-fluoropyridinium tetrafluoroborate (…
Number of citations: 0 www.academia.edu
J SALAÜN - tcichemicals.com
… 5g JPYen 9,300 F0344 2.6-Dichloro-1-fluoropyridinium Tetrafluoroborate … 3,5-Dichloro-1-fluoropyridinium Tetrafluoroborate 5g JPYen 8,400 F0343 1-Fluoropyridinium Tetrafluoroborate …
Number of citations: 2 www.tcichemicals.com
Z Tao, BB Gilbert, SE Denmark - Journal of the American …, 2019 - ACS Publications
… 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (2,4,6-Me 3 PyF + BF 4 – ) was optimal for the diamination reaction, whereas the unsubstituted 1-fluoropyridinium tetrafluoroborate (…
Number of citations: 69 pubs.acs.org

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